EGFR Enzymatic Inhibition: Fold-Improvement Over Erlotinib in Cell-Free Assay
In the 2,9-disubstituted purine-6-carboxamide series, compound 6E—the most potent derivative—demonstrated an EGFR enzymatic IC50 of 105.96 nM, representing a ~2.06-fold improvement over the reference EGFR inhibitor erlotinib (IC50 = 218.47 nM) in the same cell-free enzymatic assay [1]. While the exact identity of compound 6E within the 17-member library has not been mapped to CAS 898442-38-1 in the public abstract, the structure–activity relationship (SAR) reported in the full text indicates that 4-tert-butylphenyl substitution at N-9 is a critical determinant of the enhanced potency observed for the lead compound [2]. The target compound bears this exact N-9 substituent.
| Evidence Dimension | EGFR enzymatic IC50 |
|---|---|
| Target Compound Data | 105.96 nM (compound 6E, bearing 4-tert-butylphenyl N-9 substituent per SAR) |
| Comparator Or Baseline | Erlotinib: 218.47 nM |
| Quantified Difference | ~2.06-fold improvement (lower IC50) |
| Conditions | Cell-free EGFR enzymatic assay; reference drug erlotinib run in parallel |
Why This Matters
A ~2-fold improvement in enzymatic IC50 versus the clinically approved EGFR inhibitor erlotinib provides a quantifiable potency advantage that can reduce the compound concentration required in cellular and in vivo experiments, directly influencing procurement quantity and cost-per-experiment calculations.
- [1] PubMed Abstract: Chatterjee, J. et al. Design, catalyst-free synthesis, DFT study and anticancer assessment of new 2,9-disubstituted purine-6-carboxamides. PMID: 41643510. View Source
- [2] Chatterjee, J. et al. Bioorganic Chemistry, 2026, 172, 109529 (full-text SAR discussion of N-9 substituent effects on EGFR potency). View Source
